

Technical Guide: Physicochemical Properties and Synthetic Workflow of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Amino-2-ethoxypyridine**

Cat. No.: **B189364**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **4-Amino-2-ethoxypyridine**, including its melting and boiling points. It outlines standardized experimental protocols for the determination of these properties and presents a representative synthetic methodology. A generalized experimental workflow is also provided to illustrate the logical progression from synthesis to characterization.

Core Physicochemical Data

The key physical properties of **4-Amino-2-ethoxypyridine** (CAS RN: 89943-12-4) are summarized in the table below.^{[1][2][3][4][5]} These values are critical for its handling, purification, and application in further chemical synthesis.

Property	Value	Conditions
Melting Point	88-89 °C	Not specified
Boiling Point	282.1 °C	at 760 mmHg
Molecular Formula	C7H10N2O	
Molecular Weight	138.17 g/mol	

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic compound is a fundamental indicator of its purity.^[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.^[7] The capillary method is a standard and widely accepted technique for melting point determination.^{[8][9]}

Protocol: Capillary Method^{[8][9]}

- Sample Preparation: The sample of **4-Amino-2-ethoxypyridine** must be thoroughly dried and finely powdered to ensure uniform heat distribution.^[6]
- Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a heated metal block or an oil bath (such as in a Thiele tube), in close proximity to a calibrated thermometer.^[9]
- Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

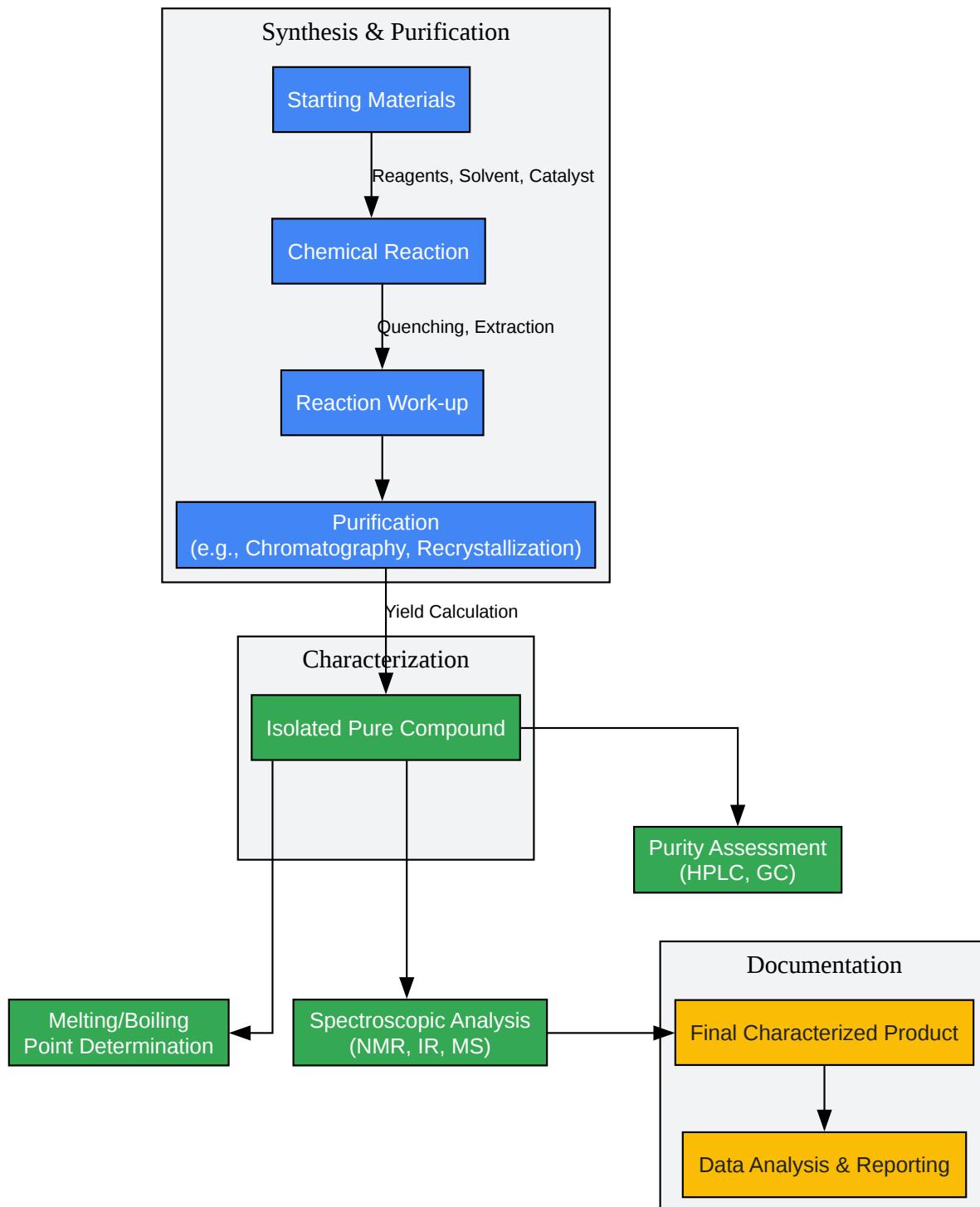
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^{[10][11]} It is a characteristic physical property used for identification and purity assessment.^{[10][12]} The distillation and Thiele tube methods are common laboratory procedures for determining the boiling point of a liquid.^{[10][13]}

Protocol: Micro-Boiling Point Method (Thiele Tube)^{[13][14]}

- Sample Preparation: A small volume (a few milliliters) of liquid **4-Amino-2-ethoxypyridine** is placed into a small test tube or fusion tube.[12][14]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[11]
- Apparatus Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]
- Heating: The side arm of the Thiele tube is gently and uniformly heated.[12] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.
- Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13]

Representative Synthesis of a Substituted Aminopyridine

While a specific protocol for the synthesis of **4-Amino-2-ethoxypyridine** is not detailed in the provided search results, a general and practical method for the synthesis of aminopyridines from chloropyridines can be adapted. This method involves the C-N bond-forming reaction between a chloropyridine and an amine source.[15]


Protocol: Amination of a Chloropyridine Derivative[15]

- Reaction Setup: In a round-bottom flask, the starting chloropyridine derivative (1 equivalent) is dissolved in an appropriate amide solvent, which also serves as the amine source (e.g., formamide or acetamide).
- Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).[15]
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess amide solvent is removed under reduced pressure.

- Purification: The residue is quenched with ice water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **4-Amino-2-ethoxypyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ETHOXYPYRIDIN-4-AMINE | CAS 89943-12-4 [matrix-fine-chemicals.com]
- 2. CAS 89943-12-4: 2-Ethoxy-4-pyridinamine | CymitQuimica [cymitquimica.com]
- 3. 89943-12-4|4-Amino-2-ethoxypyridine|BLD Pharm [bldpharm.com]
- 4. 4-Amino-2-ethoxypyridine | 89943-12-4 [chemicalbook.com]
- 5. chemneo.com [chemneo.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. store.astm.org [store.astm.org]
- 9. thinksrs.com [thinksrs.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. scielo.br [scielo.br]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Workflow of 4-Amino-2-ethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189364#4-amino-2-ethoxypyridine-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com